molecular formula C11H20N2O2 B2883636 tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1559170-27-2

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2883636
CAS No.: 1559170-27-2
M. Wt: 212.293
InChI Key: RGUXKOMAMWNWBO-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. For example, it can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific azabicyclo heptane structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXKOMAMWNWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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